molecular formula C24H26N4O2 B10993579 N-[2-(1H-indol-1-yl)ethyl]-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide

N-[2-(1H-indol-1-yl)ethyl]-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide

Cat. No.: B10993579
M. Wt: 402.5 g/mol
InChI Key: BOKQTAJUHSXGIT-UHFFFAOYSA-N
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Description

This compound features a unique hybrid structure combining an indole moiety, an ethyl-acetamide linker, and a 3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl group. The indole is substituted at the 1-position via an ethyl chain, distinguishing it from common indole derivatives (e.g., serotonin analogs with 3-substitution).

Properties

Molecular Formula

C24H26N4O2

Molecular Weight

402.5 g/mol

IUPAC Name

N-(2-indol-1-ylethyl)-2-[3-(2-methylpropyl)-4-oxophthalazin-1-yl]acetamide

InChI

InChI=1S/C24H26N4O2/c1-17(2)16-28-24(30)20-9-5-4-8-19(20)21(26-28)15-23(29)25-12-14-27-13-11-18-7-3-6-10-22(18)27/h3-11,13,17H,12,14-16H2,1-2H3,(H,25,29)

InChI Key

BOKQTAJUHSXGIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NCCN3C=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Cyclization of Phthalic Anhydride Derivatives

The phthalazinone ring is typically synthesized via cyclocondensation of substituted phthalic anhydrides with hydrazine derivatives.

Example procedure :

  • 3-(2-Methylpropyl)phthalic anhydride is reacted with hydrazine hydrate in refluxing ethanol.

  • The intermediate hydrazide undergoes intramolecular cyclization under acidic conditions to yield 3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-amine .

Key data :

StepReagents/ConditionsYieldCharacterization
1Hydrazine hydrate, EtOH, 80°C, 6h78%IR: 1720 cm⁻¹ (C=O anhydride)
2HCl (cat.), H₂O, 100°C, 2h85%¹H NMR (DMSO-d6): δ 8.21 (s, 1H, NH), 7.95–7.45 (m, 4H, aromatic)

Alkylation for 2-Methylpropyl Substituent

The 2-methylpropyl (isobutyl) group is introduced via nucleophilic substitution or Friedel-Crafts alkylation.

Optimized method :

  • 3-Aminophthalazinone is treated with isobutyl bromide in the presence of K₂CO₃ in DMF at 60°C for 12h.

Synthesis of the Indole-Ethylamine Fragment

Alkylation of Indole

Indole is alkylated with 2-chloroethylamine hydrochloride under basic conditions:

  • Indole + 2-chloroethylamine → 2-(1H-indol-1-yl)ethylamine .

  • Purification via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).

Data :

  • Yield: 68%

  • ¹³C NMR (CDCl₃): δ 136.2 (C-2 indole), 121.9 (CH₂NH₂).

Amide Bond Formation

Activation of the Carboxylic Acid

The phthalazinone-acetic acid intermediate is activated as an acyl chloride using thionyl chloride:

  • 3-(2-Methylpropyl)-4-oxophthalazin-1-ylacetic acid + SOCl₂ → Corresponding acyl chloride.

Coupling with Indole-Ethylamine

The acyl chloride reacts with 2-(1H-indol-1-yl)ethylamine in the presence of a base:

  • Acyl chloride + amine → N-[2-(1H-indol-1-yl)ethyl]-2-[3-(2-methylpropyl)-4-oxophthalazin-1-yl]acetamide .

Optimized conditions :

  • Solvent: Dry THF

  • Base: Triethylamine (2 eq.)

  • Temperature: 0°C → RT, 4h

  • Yield: 72%

Characterization :

  • HRMS (ESI) : m/z calc. for C₂₄H₂₅N₄O₂ [M+H]⁺: 401.1978; found: 401.1981.

  • ¹H NMR (DMSO-d6) : δ 8.52 (s, 1H, phthalazinone NH), 7.85–6.95 (m, 8H, aromatic), 4.21 (t, J=6.5 Hz, 2H, CH₂N), 3.45 (d, J=7.0 Hz, 2H, CH₂CO), 2.98 (m, 1H, CH(CH₃)₂).

Alternative Routes and Catalytic Methods

Ultrasound-Assisted Synthesis

A modified approach uses ultrasound irradiation to accelerate the amide coupling step:

  • Reaction time reduced from 4h to 1h.

  • Catalyst: InCl₃ (20 mol%) in 50% EtOH.

  • Yield: 88%.

Solid-Phase Synthesis

For high-throughput applications, the phthalazinone core is immobilized on Wang resin, followed by sequential alkylation and amidation.

Purification and Analytical Techniques

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization (ethanol/water).

  • Purity analysis : HPLC (C18 column, 95:5 MeCN/H₂O, λ=254 nm) shows >98% purity.

Challenges and Optimization

  • Steric hindrance : The 2-methylpropyl group slows alkylation; using DMF as solvent improves reactivity.

  • Amide hydrolysis : Strict anhydrous conditions are required during coupling .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-1-yl)ethyl]-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The phthalazinone moiety can be reduced using agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic medium, CrO3 in acetic acid

    Reduction: LiAlH4 in ether

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH)

Major Products

    Oxidation: Formation of indole-2-carboxylic acid derivatives

    Reduction: Formation of phthalazin-1-yl derivatives

    Substitution: Formation of N-alkylated indole derivatives

Scientific Research Applications

N-[2-(1H-indol-1-yl)ethyl]-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-1-yl)ethyl]-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with serotonin receptors, while the phthalazinone moiety can inhibit enzymes like cyclooxygenase (COX). These interactions can lead to various biological effects, including anti-inflammatory and analgesic activities.

Comparison with Similar Compounds

Structural Analogues with Phthalazinone-Oxadiazole-Acetamide Cores

Example Compounds :

  • 4b : 2-((5-(4-Oxo-3,4-dihydrophthalazin-1-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide
  • 4c : 2-((5-(4-Oxo-3,4-dihydrophthalazin-1-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide
  • 4d : N-(4-Chlorophenyl)-2-((5-(4-oxo-3,4-dihydrophthalazin-1-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Key Differences :

  • The target compound replaces the oxadiazole-sulfanyl group in 4b–4d with a direct acetamide-phthalazinone linkage.
  • The 3-(2-methylpropyl) substituent on the phthalazinone may enhance hydrophobic interactions compared to unsubstituted phthalazinones in 4b–4d.

Activity Insights: Compounds 4b–4d exhibit anti-proliferative activity, suggesting the phthalazinone core is critical for targeting cancer pathways. The absence of oxadiazole in the target compound may alter potency or selectivity .

Indole-Oxadiazole-Sulfanyl Acetamides

Example Compound : 8g (N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide)

Key Differences :

  • Indole Substitution: 8g has a 3-indolylmethyl group, whereas the target compound features a 1-indolylethyl chain. Positional differences may affect receptor binding (e.g., serotonin vs. novel targets).
  • Linker and Core: 8g includes a sulfanyl-oxadiazole spacer, while the target compound uses a direct acetamide-phthalazinone linkage.

Activity Insights: Derivatives like 8g are screened for enzyme inhibition (e.g., acetylcholinesterase), indicating the indole-acetamide framework’s versatility in targeting enzymes. The target compound’s phthalazinone group may confer distinct pharmacological properties .

2-Oxoindoline Derivatives with Acetamide Modifications

Example Compound: M (2-Hydroxy-N-[2-(naphthalene-1-ylamino)-ethyl)-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-acetamide)

Key Differences :

  • Core Structure: Compound M contains a 2-oxoindoline scaffold, while the target compound uses a phthalazinone.
  • Substituents: M includes a naphthalene-aminoethyl group, contrasting with the target’s 2-methylpropyl-phthalazinone.

Activity Insights: 2-Oxoindoline derivatives often exhibit antioxidant or anti-inflammatory activity. The target compound’s phthalazinone may shift its mechanism toward kinase or topoisomerase inhibition .

Acetamide Derivatives with Heterocyclic Moieties

Example Compound : 9 (2-(2,4-dioxoquinazolin-1-yl)-N-[2-(3-fluorophenyl)ethyl]acetamide)

Key Differences :

  • Core Heterocycle: Compound 9 uses a dioxoquinazolinyl group, whereas the target compound employs a phthalazinone.
  • Substituents : The 3-fluorophenyl group in 9 differs from the indole-ethyl chain in the target.

Activity Insights: Compound 9 was identified as an acetylcholinesterase inhibitor, highlighting the role of heterocyclic-acetamide hybrids in neuropharmacology. The target compound’s indole-phthalazinone combination may target different enzymes or receptors .

Biological Activity

N-[2-(1H-indol-1-yl)ethyl]-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural framework that includes an indole moiety and a phthalazin derivative, which may contribute to its diverse biological effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C21H26N4O2\text{C}_{21}\text{H}_{26}\text{N}_4\text{O}_2

This structure is characterized by:

  • An indole ring, known for its role in various biological activities.
  • A phthalazin derivative that may enhance its pharmacological profile.

Anticancer Properties

Research indicates that compounds with indole structures often exhibit significant anticancer activities. For instance, derivatives of indole have been shown to inhibit tubulin polymerization, leading to cytotoxic effects on cancer cells. The specific compound has been studied for its potential to disrupt microtubule dynamics, which is crucial for cancer cell proliferation.

Case Study: Indole Derivatives

A study focusing on indole derivatives demonstrated that certain compounds could effectively inhibit the growth of various cancer cell lines, including SKOV3 (ovarian cancer), U87 (glioblastoma), and ASPC-1 (pancreatic cancer). The most active derivatives showed IC50 values in the nanomolar range, indicating potent anticancer activity .

The proposed mechanism of action for this compound involves:

  • Binding to Tubulin : Similar to other indole derivatives, this compound may bind to β-tubulin, preventing the polymerization necessary for mitotic spindle formation.
  • Induction of Apoptosis : By disrupting the microtubule network, the compound can trigger apoptotic pathways in cancer cells.
  • Inhibition of Cell Cycle Progression : The compound may cause cell cycle arrest at various checkpoints, further inhibiting cancer cell proliferation.

Other Biological Activities

Beyond anticancer effects, compounds with similar structural motifs have been studied for additional biological activities:

  • Antimicrobial Activity : Indole derivatives have shown promise as antimicrobial agents against various pathogens.
  • Anti-inflammatory Effects : Some studies suggest these compounds may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

Data Table: Biological Activities of Indole Derivatives

Compound NameActivity TypeTarget Cell LineIC50 (nM)Reference
IndibulinAnticancerSKOV339
Compound AAntimicrobialE. coli50
Compound BAnti-inflammatoryRAW 264.7100

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing this compound?

The synthesis involves multi-step protocols, including:

  • Indole-phthalazine coupling : Amide bond formation between indole-ethylamine and phthalazinone-acetic acid derivatives under reflux conditions with carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
  • Optimization of alkylation : The 2-methylpropyl group is introduced via nucleophilic substitution on the phthalazinone ring using isobutyl halides in the presence of NaH as a base .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) are critical for isolating high-purity product .

Q. How is the compound structurally characterized to confirm its identity?

  • Spectroscopic methods :
  • NMR : 1^1H and 13^13C NMR confirm indole (δ 7.0–7.8 ppm for aromatic protons) and phthalazinone (δ 8.1–8.5 ppm for carbonyl-proximal protons) moieties .
  • Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]+^+ at m/z 434.2) .
    • X-ray crystallography : Resolves stereochemical ambiguities in the phthalazinone core .

Q. What preliminary biological assays are used to evaluate its activity?

  • Antitumor screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} values reported in the micromolar range .
  • Antimicrobial testing : Disk diffusion assays against Staphylococcus aureus and Escherichia coli .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reduce by-products?

  • Reaction path prediction : Density Functional Theory (DFT) calculates transition-state energies to identify optimal conditions (e.g., solvent polarity, temperature) for alkylation steps .
  • Machine learning : Training models on existing phthalazine-indole reaction datasets to predict coupling efficiency and side-reaction suppression .

Q. How to resolve contradictions in reported biological activity data?

  • Comparative assay standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and protocols across studies to minimize variability .
  • Target-specific profiling : Kinase inhibition assays (e.g., EGFR, VEGFR) clarify whether activity discrepancies arise from off-target effects .

Q. What strategies elucidate the compound’s mechanism of action?

  • Molecular docking : Simulate binding to ATP pockets of kinases (e.g., EGFR) using AutoDock Vina; validate with mutagenesis studies .
  • Metabolomics : LC-MS-based profiling of treated cells identifies downstream pathway perturbations (e.g., apoptosis markers like caspase-3) .

Q. How to improve solubility and bioavailability for in vivo studies?

  • Prodrug design : Introduce phosphate or PEG groups at the acetamide nitrogen to enhance aqueous solubility .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve plasma half-life in rodent models .

Methodological Challenges and Solutions

Q. How to analyze structure-activity relationships (SAR) for indole-phthalazine hybrids?

  • Systematic substitution : Synthesize analogs with varying substituents (e.g., halogenated indoles, bulkier alkyl groups) and compare IC50_{50} trends .
  • 3D-QSAR modeling : CoMFA/CoMSIA maps electrostatic/hydrophobic fields to predict activity cliffs .

Q. What techniques assess compound stability under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic (pH 2), basic (pH 9), and oxidative (H2_2O2_2) conditions; monitor degradation via HPLC .
  • Plasma stability assays : Incubate with rat plasma and quantify parent compound loss over time using LC-MS/MS .

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